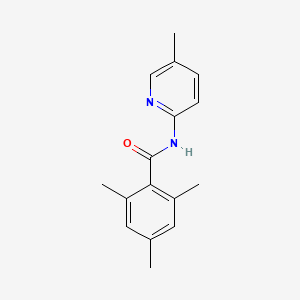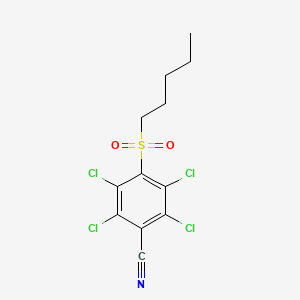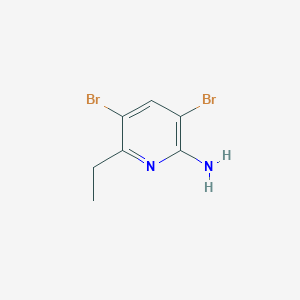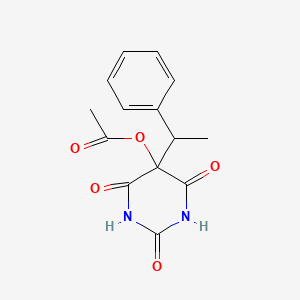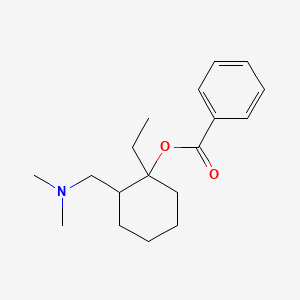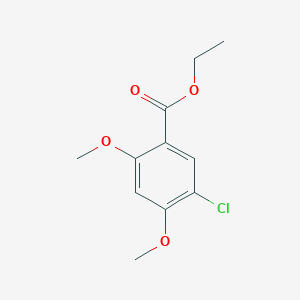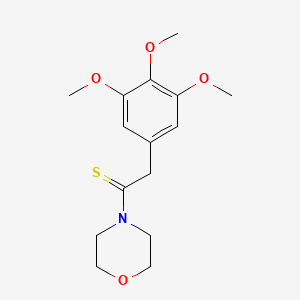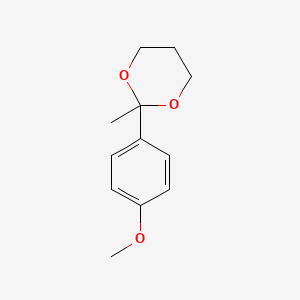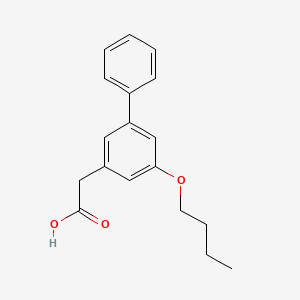
(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an acetic acid group at the 3-position and a butoxy group at the 5-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Acetic Acid Group: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst.
Addition of Butoxy Group: The butoxy group can be introduced through an etherification reaction, where the biphenyl compound reacts with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid: Lacks the butoxy group, which may affect its solubility and reactivity.
(1,1’-Biphenyl)-4-acetic acid, 5-butoxy-: Similar structure but with the acetic acid group at the 4-position, which may influence its chemical properties.
Propriétés
Numéro CAS |
61888-57-1 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(3-butoxy-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C18H20O3/c1-2-3-9-21-17-11-14(12-18(19)20)10-16(13-17)15-7-5-4-6-8-15/h4-8,10-11,13H,2-3,9,12H2,1H3,(H,19,20) |
Clé InChI |
HEVHNLNOWXISNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


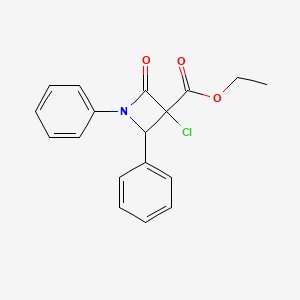
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)


